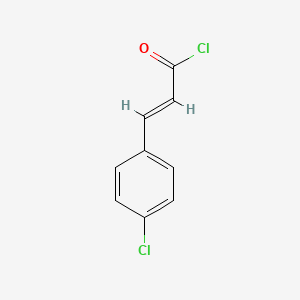

(2E)-3-(4-Chlorophenyl)acryloyl chloride

Description

The exact mass of the compound this compound is 199.9795702 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOVCSTVYYYRSU-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95602-71-4 | |

| Record name | 4-Chlorocinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Evolution of Acyl Chloride Chemistry in Synthetic Paradigms

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are reactive derivatives of their parent carboxylic acids, where a hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. wikipedia.orgchemguide.co.uk For instance, acetyl chloride (CH₃COCl) is the acyl chloride derived from acetic acid (CH₃COOH). wikipedia.org Due to their high reactivity, acyl chlorides are rarely found in nature and are synthesized for use as chemical intermediates.

The synthesis of acyl chlorides has evolved significantly. Early industrial methods included reacting acetic anhydride (B1165640) with hydrogen chloride or the chlorination of propionic acid with phosgene (B1210022). handwiki.org In a laboratory setting, the most common methods involve treating carboxylic acids with specific chlorinating agents. wikipedia.org These reagents are crucial for facilitating the conversion with high efficiency.

Key reagents used in the synthesis of acyl chlorides include:

Thionyl chloride (SOCl₂): A widely used reagent for preparing acyl chlorides from carboxylic acids. wikipedia.org

Oxalyl chloride (ClCOCOCl): Considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.orghandwiki.org Its reaction is often catalyzed by dimethylformamide (DMF). wikipedia.org

Phosphorus trichloride (B1173362) (PCl₃): Another common, though less selective, reagent for this transformation. wikipedia.org

The development of methods for synthesizing highly reactive and unstable acyl chlorides, such as acryloyl chloride, has led to advancements like continuous-flow microreactor systems. nih.gov These modern techniques allow for safe, selective, and high-yield production, making these valuable compounds more accessible for research and industrial applications. nih.gov

Structural Significance of the 2e 3 4 Chlorophenyl Acryloyl Chloride Moiety Within Advanced Organic Scaffolds

The Acyl Chloride Group (-COCl): This functional group is highly reactive, making the compound an excellent acylating agent. chemguide.co.uk The chlorine atom is a good leaving group, facilitating substitution reactions where the (2E)-3-(4-chlorophenyl)acryloyl moiety is transferred to other molecules like alcohols or amines. chemguide.co.uk

The (2E)-Acryloyl Backbone (-CO-CH=CH-): This α,β-unsaturated carbonyl system is a defining feature. acs.org It is the core structure of chalcones, which are 1,3-diphenyl-2-propen-1-ones. mdpi.com Chalcones and their derivatives are known to possess a wide spectrum of biological activities, largely due to this reactive ketoethylenic group. acs.orgresearchgate.net The "2E" designation indicates the trans configuration of the double bond, which is generally the more thermodynamically stable isomer. mdpi.com

The 4-Chlorophenyl Group (p-Cl-C₆H₄-): The presence of a chlorine atom on the phenyl ring at the para position influences the electronic properties of the entire molecule. This substituent can affect the reactivity of the α,β-unsaturated system and provides a site for further functionalization or modification, which is a key strategy in medicinal chemistry. mdpi.com

Together, these structural features make (2E)-3-(4-Chlorophenyl)acryloyl chloride a precursor for creating advanced organic scaffolds. It is particularly important in the synthesis of chalcone (B49325) derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their broad range of pharmacological properties. researchgate.net

Overview of Key Research Domains and Emerging Trends for 2e 3 4 Chlorophenyl Acryloyl Chloride

Established Synthetic Routes to this compound from Carboxylic Acid Precursors

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis. For (2E)-3-(4-chlorophenyl)acrylic acid, several chlorinating agents are employed, each with distinct advantages and required reaction conditions.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides due to its reactivity and the convenient removal of byproducts. The reaction with (2E)-3-(4-chlorophenyl)acrylic acid proceeds by converting the carboxylic acid into the target acyl chloride, generating gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). wikipedia.org

A typical procedure involves treating the carboxylic acid with thionyl chloride, often in an inert solvent such as dichloromethane (B109758), and heating the mixture to reflux for several hours. researchgate.net Optimization of this method is crucial. To prevent contamination of the product with excess reagent, it is preferable to use a stoichiometric amount (one equivalent) of thionyl chloride, as its boiling point (79 °C) is very close to that of many acryloyl chlorides. researchgate.net Any unreacted (2E)-3-(4-chlorophenyl)acrylic acid, having a much higher boiling point, remains in the reaction vessel during distillation of the product. The reaction can be catalyzed by N,N-dimethylformamide (DMF) or pyridine. google.com

In some protocols, particularly for continuous processes, a slight excess of thionyl chloride (e.g., a molar ratio of 1:1 to 1:1.5 of acid to thionyl chloride) is used at reflux temperatures (around 97 °C) to drive the reaction to completion, with the product being continuously removed via distillation. google.com

Oxalyl chloride, (COCl)₂, is another highly effective reagent for preparing acyl chlorides and is often considered a cleaner alternative to thionyl chloride. researchgate.netresearchgate.net The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies purification. guidechem.com The reaction is typically conducted under milder conditions than those required for thionyl chloride.

The synthesis using oxalyl chloride is almost universally catalyzed by a small amount of N,N-dimethylformamide (DMF). The reaction proceeds through a Vilsmeier intermediate. A common laboratory procedure involves the reaction of the carboxylic acid with oxalyl chloride in a chlorinated solvent like dichloromethane at room temperature or under reflux. researchgate.net Research has shown that this method can be highly efficient, often yielding nearly quantitative conversion to the acyl chloride. researchgate.netnih.gov The use of controlled conditions is key to preventing side reactions, and the reaction is often complete within a few hours. researchgate.net

While thionyl chloride and oxalyl chloride are the most common reagents, other chlorinating agents can be used for the synthesis of acryloyl chlorides. It is noteworthy that conventional phosphorus-based reagents like phosphorus trichloride (B1173362) have been reported as ineffective for this specific transformation. wikipedia.org

Viable alternatives include:

Benzoyl Chloride : This reagent can be used to efficiently prepare acryloyl chloride from acrylic acid, with benzoic acid formed as a byproduct. wikipedia.org The principle can be extended to substituted acrylic acids.

Phenylchloroform (Benzotrichloride) : In this process, (2E)-3-(4-chlorophenyl)acrylic acid is reacted with phenylchloroform at high temperatures (110–180 °C) in the presence of a Lewis acid catalyst, such as zinc oxide or zirconium tetrachloride. google.comjustia.com The acryloyl chloride product is distilled off as it forms.

Triphosgene (B27547) : As a solid and safer alternative to the highly toxic phosgene (B1210022) gas, triphosgene can be used to convert carboxylic acids to their corresponding acyl chlorides. This method is noted for its high yield (over 95%) and purity, avoiding the generation of harsh byproducts like HCl and SO₂. google.com

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Chlorinating Reagent | Typical Conditions | Byproducts | Key Advantages/Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in inert solvent (e.g., CH₂Cl₂), often with catalytic DMF or pyridine. researchgate.netgoogle.com | SO₂, HCl (gaseous) | Adv: Inexpensive, volatile byproducts. Disadv: Excess reagent can be difficult to remove via distillation. researchgate.net |

| Oxalyl Chloride ((COCl)₂) | Room temperature or reflux in inert solvent (e.g., CH₂Cl₂) with catalytic DMF. researchgate.net | CO, CO₂, HCl (gaseous) | Adv: High efficiency, clean reaction with all gaseous byproducts, mild conditions. guidechem.comnih.gov Disadv: More expensive than SOCl₂. |

| Phenylchloroform (C₆H₅CCl₃) | High temperature (110-180 °C) with a Lewis acid catalyst (e.g., ZnO). google.comjustia.com | Benzoyl chloride, HCl | Adv: Useful for specific industrial processes. Disadv: Requires high temperatures and produces a non-volatile byproduct. |

| Triphosgene (C₃Cl₆O₃) | Organic solvent (e.g., CH₂Cl₂), often with a base. | CO₂ | Adv: Safer solid surrogate for phosgene, high yields and purity. google.com Disadv: Higher cost, requires careful handling. |

Innovations in Continuous-Flow Synthesis of this compound

Continuous-flow chemistry, particularly utilizing microreactors, has emerged as a superior alternative to traditional batch processing for synthesizing reactive and unstable compounds like this compound. ugent.be This technology offers significant improvements in safety, control, and efficiency.

Microreactors are small-scale continuous-flow devices with internal channel dimensions in the sub-millimeter range. Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, which is a significant advantage over batch reactors. corning.com

For the synthesis of acryloyl chlorides, this enhanced control is paramount. Key benefits include:

Superior Temperature Control : The rapid heat dissipation prevents the formation of hot spots and minimizes thermal decomposition or unwanted side reactions, leading to higher product purity. corning.com

Enhanced Safety : The small internal volume (low chemical holdup) of the reactor means that only a tiny amount of the reactive intermediate is present at any given moment, drastically reducing the risks associated with handling unstable compounds. corning.comresearchgate.net

Rapid Mixing and Short Residence Times : Efficient mixing in microchannels allows for very fast reactions. For acryloyl chloride synthesis, residence times can be reduced to mere minutes, leading to higher throughput and process intensification. nih.govresearchgate.net

Studies have successfully applied microreactor setups to both thionyl chloride and oxalyl chloride-mediated syntheses of various acid chlorides, demonstrating the versatility and efficiency of this technology. nih.govresearchgate.netsemanticscholar.org

A significant advancement in the synthesis of acryloyl chlorides is the development of sustainable protocols using flow chemistry. Research has highlighted an oxalyl chloride-mediated procedure under solvent-free conditions as a particularly green and efficient method. nih.govresearchgate.netsemanticscholar.org

In this approach, near-equimolar amounts of the carboxylic acid and oxalyl chloride are continuously fed into a microreactor with catalytic amounts of DMF at room temperature. nih.govugent.be The reaction achieves almost complete conversion into the acid chloride within a residence time of just one to three minutes. nih.govresearchgate.netsemanticscholar.org This process offers several sustainability advantages:

Solvent-Free Conditions : Eliminating bulk solvents reduces waste and environmental impact.

High Atom Economy : Using near-stoichiometric amounts of reagents minimizes waste.

Energy Efficiency : The reaction proceeds rapidly at room temperature, lowering energy consumption compared to methods requiring heating. nih.gov

This solvent-free flow method provides a safe, on-demand, and highly efficient route to produce unstable acid chlorides like this compound. researchgate.net

Table 2: Parameters for Continuous-Flow Synthesis of Acryloyl Chlorides

| Method | Reagents | Conditions | Residence Time | Conversion/Yield |

|---|---|---|---|---|

| Oxalyl Chloride-Mediated Flow Synthesis | Carboxylic Acid, Oxalyl Chloride, catalytic DMF | Solvent-free, Room Temperature | 1-3 minutes | Nearly full conversion. nih.govresearchgate.netsemanticscholar.org |

| Thionyl Chloride-Mediated Flow Synthesis | Carboxylic Acid, Thionyl Chloride | Varies, may require heating | Minutes | High conversion. nih.govresearchgate.net |

On-Demand and On-Site Generation Strategies for Highly Reactive Acyl Chlorides in Flow

The synthesis of highly reactive and often unstable chemical intermediates like this compound presents significant safety and handling challenges in traditional batch processing. Flow chemistry, utilizing microreactors or continuous-flow systems, offers a transformative approach to mitigate these risks through on-demand and on-site generation. researchgate.netnih.gov This strategy is predicated on producing the hazardous compound immediately before its use in a subsequent reaction step, thereby minimizing its accumulation and reducing the potential for accidents. nih.govacs.org

Continuous-flow methodologies have been successfully developed for the synthesis of various unstable acid chlorides. researchgate.netnih.gov These systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, selectivity, and yield. almacgroup.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is crucial for managing highly exothermic reactions that are common in the formation of acyl chlorides. almacgroup.com

Two primary routes investigated for the flow synthesis of acryloyl chlorides, which are directly applicable to substituted analogs like this compound, involve thionyl chloride and oxalyl chloride as the chlorinating agents. researchgate.netnih.gov The oxalyl chloride-mediated procedure, often performed under solvent-free conditions with catalytic amounts of dimethylformamide (DMF), is considered a more sustainable method. researchgate.netnih.gov In such setups, near-equimolar amounts of the carboxylic acid and oxalyl chloride can achieve nearly full conversion into the corresponding acid chloride within residence times of just one to three minutes at room temperature. researchgate.netnih.gov This rapid and efficient conversion is a hallmark of "flash chemistry" enabled by flow reactors.

The concept of a chemical "generator" in a flow system is central to this approach. nih.govacs.org A stream of the precursor, 4-chlorocinnamic acid, would be mixed with a stream of the chlorinating agent (e.g., oxalyl chloride and a catalyst) in a reactor coil or chip. The resulting stream containing the newly formed this compound is then immediately directed into a second reactor to be combined with another reagent, consuming the reactive acyl chloride as it is generated. This "telescoped" or multi-step continuous sequence avoids the isolation of the hazardous intermediate, streamlining the entire synthesis process. researchgate.net

| Flow Synthesis Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Key Advantages |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) | Oxalyl chloride offers milder conditions and gaseous byproducts (CO, CO₂, HCl). researchgate.net |

| Catalyst | Often requires elevated temperatures | Dimethylformamide (DMF) (catalytic) | DMF catalysis allows for room temperature reactions. researchgate.netnih.gov |

| Typical Residence Time | Variable, can be longer | 1–3 minutes | Extremely rapid conversion enhances throughput and safety. researchgate.netnih.gov |

| Conditions | Often requires heating | Room temperature, solvent-free possible | Milder conditions, improved sustainability profile ("green chemistry"). researchgate.netnih.gov |

| Conversion Rate | High | Near-quantitative | Efficient use of starting materials. researchgate.net |

Stereoselective and Stereospecific Approaches to this compound Synthesis

The geometric configuration of the alkene moiety is a critical aspect of the structure of this compound, with the "(2E)" designation specifying the trans relationship between the carbonyl group and the 4-chlorophenyl group. Achieving high stereoselectivity is therefore a primary goal in its synthesis.

A common and effective strategy is a stereospecific approach starting from (2E)-3-(4-chlorophenyl)acrylic acid (p-chlorocinnamic acid). In this method, the E-alkene geometry is already established in the starting material. The subsequent conversion to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride proceeds without affecting the double bond configuration. oc-praktikum.denih.gov This reaction is considered stereospecific because the stereochemistry of the starting material directly dictates the stereochemistry of the product. The reaction of trans-cinnamic acid with thionyl chloride is a well-documented method for producing trans-cinnamoyl chloride, establishing the precedent for this approach. oc-praktikum.denii.ac.jp

Alternatively, stereoselective methods can be employed to construct the carbon-carbon double bond with the desired E-geometry from simpler precursors. Olefination reactions are powerful tools for this purpose.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. To synthesize the target compound's precursor, the HWE reaction between 4-chlorobenzaldehyde (B46862) and a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, would be used. researchgate.net This method is renowned for its high selectivity in producing the E-alkene isomer, often with excellent yields. researchgate.netnih.gov The resulting (2E)-3-(4-chlorophenyl)acrylate ester can then be hydrolyzed to the carboxylic acid and subsequently chlorinated.

Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can also be used. While classic Wittig reactions with unstabilized ylides often favor the Z-isomer, the use of stabilized ylides, such as (triphenyl-phosphoranylidene)acetaldehyde, can provide high selectivity for the E-alkene. qmul.ac.uk

The choice of method depends on the availability of starting materials and the desired scale of the reaction. For research settings, the chlorination of commercially available (2E)-3-(4-chlorophenyl)acrylic acid is often the most direct route.

| Synthetic Approach | Key Reagents | Principle | Stereochemical Outcome |

| Stereospecific Chlorination | (2E)-3-(4-chlorophenyl)acrylic acid, Thionyl chloride | Conversion of a carboxylic acid to an acyl chloride. | Stereospecific; the E-geometry of the starting acid is retained in the product. oc-praktikum.de |

| Horner-Wadsworth-Emmons Olefination | 4-Chlorobenzaldehyde, Triethyl phosphonoacetate, Base | Condensation of a phosphonate carbanion with an aldehyde. | Highly stereoselective for the E-isomer. researchgate.net |

| Wittig Olefination | 4-Chlorobenzaldehyde, Stabilized phosphorus ylide | Condensation of a phosphorus ylide with an aldehyde. | Can be highly E-selective with stabilized ylides. qmul.ac.uk |

Purification and Isolation Techniques for High-Purity this compound in Research Settings

The purification of this compound is complicated by its high reactivity, particularly its sensitivity to moisture, which can hydrolyze it back to the corresponding carboxylic acid. researchgate.netpatsnap.com Therefore, all procedures must be conducted under strictly anhydrous conditions. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Vacuum Distillation: This is the most common and effective method for purifying cinnamoyl chlorides on a research scale. After the initial reaction, any excess volatile chlorinating agent (e.g., thionyl chloride) is typically removed under reduced pressure. The crude product is then distilled under high vacuum to separate it from non-volatile impurities, such as the starting carboxylic acid or polymeric byproducts. The significantly lower pressure reduces the boiling point, preventing thermal decomposition of the sensitive acyl chloride. The purified product, which may be a liquid or a low-melting solid, is collected as the distillate.

Crystallization: this compound is a solid at room temperature. chemicalbook.com Therefore, crystallization can be an effective purification technique. This may be performed after distillation, where the purified liquid crystallizes upon cooling. Alternatively, the crude solid can be recrystallized from a suitable anhydrous, non-protic solvent. The selection of an appropriate solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved in the mother liquor.

Chromatography: Column chromatography is generally avoided for highly reactive acyl chlorides. The standard stationary phase, silica (B1680970) gel, has surface hydroxyl groups that can react with the acyl chloride, leading to decomposition of the product on the column. While challenging, if chromatographic purification is necessary, it would require specialized techniques, such as using a deactivated stationary phase and rigorously dried solvents. researchgate.net

Purity Assessment: The purity of the final product is typically assessed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and stereochemistry, and identify impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the compound's reactivity, direct analysis by LC can be difficult. Derivatization with a nucleophile like N-ethylaniline can be used to create a stable derivative that is amenable to HPLC analysis for purity assessment. patsnap.com

| Technique | Principle | Typical Conditions | Impurities Removed | Considerations |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | High vacuum (e.g., 1 hPa); heated oil bath. | Excess chlorinating agent, starting acid, polymeric materials. | Prevents thermal decomposition; requires specialized glassware. |

| Crystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Anhydrous, non-protic solvents; controlled cooling. | Soluble impurities, isomers. | Requires a suitable solvent in which the product has low solubility when cold. |

| Work-up | Removal of volatile reagents post-reaction. | Reduced pressure (e.g., 20 hPa). | Excess thionyl chloride or oxalyl chloride byproducts. | An essential first step before further purification. |

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acyl chloride group is the most reactive of the carboxylic acid derivatives, a characteristic attributed to the strong inductive electron-withdrawing effect of the chlorine atom and poor resonance stabilization between the chlorine 3p and carbon 2p orbitals. libretexts.orglibretexts.org This inherent reactivity makes the carbonyl carbon of this compound a prime target for nucleophilic attack.

Kinetics and Thermodynamics of Nucleophilic Attack on the Carbonyl Carbon

Nucleophilic acyl substitution reactions typically proceed through a two-step addition-elimination mechanism. masterorganicchemistry.com The initial addition of the nucleophile to the carbonyl carbon is generally the rate-limiting step. libretexts.org The thermodynamic favorability of these reactions is dictated by the relative basicity of the nucleophile and the leaving group; the reaction will favor the displacement of the weaker base. masterorganicchemistry.com In the case of this compound, the chloride ion is an excellent leaving group due to its low basicity, making these reactions generally favorable with a wide range of nucleophiles. libretexts.org

Kinetic studies on the analogous cinnamoyl chlorides provide valuable insights into the reactivity of this compound. For instance, the methanolysis of cinnamoyl chlorides in acetonitrile-methanol mixtures follows a dissociative SN2-like mechanism. In contrast, the aminolysis with anilines in acetonitrile (B52724) proceeds via a stepwise mechanism where the rate-limiting step is the breakdown of the tetrahedral intermediate.

A representative data table for the aminolysis of a substituted cinnamoyl chloride is presented below, illustrating the influence of substituents on the reaction rate.

| Substituent (Y) in Y-C₆H₄COCl | Nucleophile (X-C₆H₅NH₂) | k₂ (M⁻¹s⁻¹) |

| p-MeO | p-MeO | 1.64 |

| p-Me | p-Me | 1.00 |

| H | H | 0.52 |

| p-Cl | p-Cl | 0.28 |

| Adapted from a study on the aminolysis of substituted cinnamoyl chlorides. |

This data indicates that electron-donating groups on the cinnamoyl chloride increase the reaction rate, while electron-withdrawing groups decrease it. This is consistent with the development of a positive charge on the carbonyl carbon in the transition state leading to the tetrahedral intermediate.

Role of Leaving Group Effects and Catalysis in Acylation Mechanisms

The facility of nucleophilic acyl substitution is critically dependent on the nature of the leaving group. The chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). This makes this compound highly susceptible to acylation reactions with a variety of nucleophiles, including alcohols, amines, and water. libretexts.org

Lewis acids are effective catalysts for acylation reactions involving acyl chlorides. researchgate.netgoogle.comgoogle.comyoutube.comresearchgate.net They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Common Lewis acid catalysts for these types of reactions include zinc oxide and zirconium tetrachloride. google.comgoogle.com The catalytic cycle typically involves the activation of the acyl chloride by the Lewis acid, followed by nucleophilic attack, and subsequent release of the catalyst.

Formation of Tetrahedral Intermediates and Concerted SN2 Pathways

The generally accepted mechanism for nucleophilic acyl substitution involves the formation of a transient tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This intermediate possesses a trigonal bipyramidal geometry with the nucleophile and the leaving group in apical positions. The collapse of this intermediate to reform the carbonyl double bond results in the expulsion of the leaving group. While the stepwise mechanism is prevalent, a concerted SN2-like pathway has also been proposed, particularly for reactions with certain nucleophiles and in specific solvent systems.

Electrophilic and Radical Additions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated towards addition reactions due to the electron-withdrawing nature of the adjacent carbonyl group. This activation influences both the regioselectivity and stereochemistry of these transformations.

Regioselectivity and Stereochemical Control in Alkene Functionalization

Electrophilic Addition: In the electrophilic addition of unsymmetrical reagents to the alkene, the regioselectivity is governed by the stability of the resulting carbocationic intermediate. Due to the electron-withdrawing nature of the carbonyl group, the β-carbon is more electron-deficient than the α-carbon. Therefore, the addition of an electrophile will preferentially occur at the α-carbon, leading to the formation of a more stable carbocation at the β-position, which is stabilized by resonance with the carbonyl group. However, the addition of halogens, such as bromine and chlorine, typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.com The regioselectivity of halohydrin formation, where water acts as a nucleophile, generally follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the halonium ion. masterorganicchemistry.comstackexchange.com

Radical Addition: The regioselectivity of radical additions to electron-deficient alkenes like this compound is also influenced by the stability of the resulting radical intermediate. The addition of a radical species will preferentially occur at the less substituted α-carbon to generate a more stable radical at the β-position, which is stabilized by the adjacent carbonyl group. The stereochemistry of radical cyclization reactions involving similar substituted systems can be controlled to favor the formation of trans products. rsc.org The presence of a vinylic halogen can also influence the regioselectivity of radical cyclizations. researchgate.net

Cross-Metathesis Reactions Utilizing the Acryloyl Moiety

The acryloyl moiety of this compound is an excellent substrate for olefin cross-metathesis reactions. rsc.orgbeilstein-archives.orgillinois.edu This powerful carbon-carbon bond-forming reaction allows for the synthesis of a diverse range of functionalized α,β-unsaturated carbonyl compounds. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. rsc.orgbeilstein-archives.org

The general mechanism involves the reaction of the acryloyl chloride with a ruthenium alkylidene catalyst to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new ruthenium alkylidene and the desired cross-metathesis product. The reaction can be performed with a variety of olefin partners.

Below is a table summarizing representative cross-metathesis reactions with different olefin partners and catalysts.

| Olefin Partner | Catalyst | Product |

| Allyltrimethylsilane | Grubbs II | (2E)-5-(trimethylsilyl)pent-2-enoyl chloride |

| Styrene | Hoveyda-Grubbs II | (2E,4E)-5-phenylpenta-2,4-dienoyl chloride |

| Methyl Acrylate (B77674) | Grubbs II | (2E)-4-methoxycarbonylbut-2-enoyl chloride |

| This table presents hypothetical products based on known cross-metathesis reactions of similar acryloyl chlorides. |

Table of Chemical Compounds

| Chemical Name |

| This compound |

| Acetonitrile |

| Allyltrimethylsilane |

| Aniline |

| Benzene (B151609) |

| Bromine |

| Chlorine |

| Cinnamoyl chloride |

| Dihydrochalcone |

| Grubbs II catalyst |

| Hoveyda-Grubbs II catalyst |

| 1-Indanone |

| Methanol |

| Methyl Acrylate |

| p-Chlorobenzaldehyde |

| p-Cresol |

| Styrene |

| Zinc oxide |

| Zirconium tetrachloride |

Pericyclic Reactions and Cycloaddition Chemistry of this compound

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool for the stereoselective construction of cyclic molecules. oak.go.kr While specific studies on the pericyclic reactivity of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of analogous α,β-unsaturated carbonyl compounds. One of the most prominent classes of cycloaddition reactions for such systems is the [3+2] cycloaddition with 1,3-dipoles, particularly in the synthesis of five-membered heterocyclic rings like pyrazolines.

The reaction of acryloyl chlorides with hydrazines to form pyrazoline derivatives is a well-established synthetic route. researchgate.netwikipedia.org This transformation proceeds via a Michael-type addition of the hydrazine (B178648) to the electron-deficient alkene, followed by an intramolecular condensation to close the five-membered ring. In the context of this compound, reaction with hydrazine hydrate (B1144303) would be expected to yield 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-ol, which can exist in equilibrium with its keto tautomer, 5-(4-chlorophenyl)pyrazolidin-3-one. The use of substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, would lead to the corresponding N-substituted pyrazoline derivatives. researchgate.net

The general mechanism for pyrazoline formation from an acryloyl chloride derivative is depicted below:

General Scheme for Pyrazoline Synthesis

| Step | Description |

| 1. Nucleophilic Addition | The terminal nitrogen of the hydrazine derivative acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the acryloyl chloride. This Michael addition is facilitated by the electron-withdrawing nature of the carbonyl group. |

| 2. Intramolecular Cyclization | The second nitrogen atom of the hydrazine moiety then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a five-membered heterocyclic ring. |

| 3. Elimination | Elimination of hydrogen chloride drives the reaction to completion, yielding the pyrazoline product. |

While direct examples employing this compound are not prevalent in the cited literature, the synthesis of pyrazolines from various chalcones (which are structurally related α,β-unsaturated ketones) and hydrazine hydrate is a widely used method, further supporting the feasibility of this reaction pathway. wikipedia.org

Transition Metal-Catalyzed Transformations Involving this compound (e.g., Cross-Coupling)

The presence of both an aryl chloride and a reactive acyl chloride functionality makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. researchgate.net While the aryl chloride in this compound is generally less reactive than aryl bromides or iodides, efficient catalytic systems have been developed for the Heck coupling of aryl chlorides. wikipedia.orgnih.gov Coupling at the aryl chloride position would allow for the introduction of various alkenyl groups, further functionalizing the aromatic ring. The acryloyl chloride moiety itself contains an activated double bond and could, in principle, also participate in Heck-type reactions, although the reactivity of the acyl chloride group towards other nucleophiles might lead to competing pathways.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. acs.orgnih.govwalshmedicalmedia.com The aryl chloride of this compound can participate in Suzuki coupling with various aryl or vinyl boronic acids or their esters. This would lead to the formation of biaryl or styrenyl derivatives, respectively. More interestingly, the acyl chloride functionality can also undergo Suzuki coupling. This "acyl-Suzuki" coupling provides a direct route to ketones by reacting the acyl chloride with an organoboron reagent. rsc.orgbohrium.com This chemoselective coupling at the C(acyl)-Cl bond is a powerful alternative to traditional Friedel-Crafts acylation.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. worktribe.comrsc.orgthieme-connect.com Similar to the Suzuki coupling, this reaction can be applied to both the aryl chloride and the acyl chloride moieties of this compound. Coupling at the aryl chloride would yield an arylethyne derivative. The "acyl-Sonogashira" coupling, reacting the acyl chloride with a terminal alkyne, is a well-established method for the synthesis of ynones (α,β-alkynyl ketones). researchgate.net This reaction is highly valuable for creating complex molecular architectures found in natural products and pharmaceuticals.

The following table summarizes the potential transition metal-catalyzed cross-coupling reactions of this compound:

Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product Type |

| Heck Reaction | Alkene | Substituted Styrene Derivative |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Biaryl or Ketone Derivative |

| Sonogashira Coupling | Terminal Alkyne | Arylethyne or Ynone Derivative |

Rearrangement Reactions and Fragmentation Pathways of Derivatives

Derivatives of this compound can undergo a variety of rearrangement reactions, which are often key steps in the synthesis of more complex molecules. Additionally, understanding the fragmentation pathways of these molecules, particularly under mass spectrometric conditions, is crucial for their structural characterization.

Rearrangement Reactions:

Several classical name reactions can be envisioned for derivatives of this compound, particularly those involving the conversion of the carboxylic acid functionality (or its derivatives) to an amine with the loss of a carbon atom.

Curtius Rearrangement: If this compound is converted to the corresponding acyl azide (B81097), for instance by reaction with sodium azide, this derivative can undergo a Curtius rearrangement upon heating. wikipedia.orgnih.gov The acyl azide thermally decomposes to an isocyanate with the expulsion of nitrogen gas. This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the corresponding primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol yields a carbamate. acs.orgnih.govacs.org

Schmidt Reaction: The corresponding carboxylic acid, (2E)-3-(4-chlorophenyl)acrylic acid, can undergo a Schmidt reaction upon treatment with hydrazoic acid in the presence of a strong acid. wikipedia.orglibretexts.orgbyjus.comorganic-chemistry.org This reaction also proceeds through an acyl azide intermediate, which rearranges to an isocyanate and ultimately yields the amine.

Lossen Rearrangement: If the acryloyl chloride is first converted to a hydroxamic acid, this derivative can undergo a Lossen rearrangement. researchgate.netwikipedia.orgnumberanalytics.comrsc.org Activation of the hydroxamic acid (e.g., by O-acylation) followed by treatment with a base induces rearrangement to the isocyanate.

Photochemical Rearrangements: Derivatives such as the pyrazolines formed via cycloaddition reactions can also undergo photochemical rearrangements. For instance, irradiation of pyrazolinones and pyrazolidinones has been shown to lead to ring contraction or transposition, affording products like imidazolinones or azetidinones. rsc.orgresearchgate.net Photochemical methods also exist for the synthesis of pyrazolines from other heterocyclic precursors like tetrazoles, which proceed via in situ generation of nitrile imine dipoles. worktribe.comthieme-connect.comresearchgate.net

Fragmentation Pathways:

The mass spectrometric fragmentation of chalcones and their derivatives, which are structurally analogous to this compound and its derivatives, has been studied. The fragmentation patterns are highly dependent on the substitution on the aromatic rings. oak.go.krnih.govwalshmedicalmedia.combohrium.com

For a derivative of this compound, the major fragmentation pathways under electron ionization (EI) or other ionization techniques would likely involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 4-chlorobenzoyl cation or a (2E)-acryloyl cation radical.

Loss of CO: A common fragmentation pathway for carbonyl compounds is the loss of a neutral carbon monoxide molecule.

Cleavage of the C-Cl Bond: Fragmentation involving the loss of a chlorine radical or hydrogen chloride.

Retro-Diels-Alder (for cyclic derivatives): If the compound is part of a cyclohexene (B86901) ring system (formed via a Diels-Alder reaction), a characteristic retro-Diels-Alder fragmentation would be expected.

The following table lists the chemical compounds mentioned in this article:

Advanced Applications of 2e 3 4 Chlorophenyl Acryloyl Chloride in Complex Molecule Synthesis

Strategic Building block in the Synthesis of Cinnamic Acid Derivatives and Analogs

The core structure of (2E)-3-(4-Chlorophenyl)acryloyl chloride is based on the phenylpropanoid skeleton, a class of compounds biosynthesized by plants from phenylalanine and tyrosine. wikipedia.orgnih.gov Phenylpropanoids, including cinnamic acid, are fundamental precursors to thousands of plant secondary metabolites. nih.govresearchgate.nettaylorandfrancis.com As a synthetic analog, this compound allows for the laboratory construction of diverse cinnamic acid derivatives. The high reactivity of the acyl chloride group facilitates reactions such as esterification and amidation, enabling the attachment of various functional groups to the cinnamic acid backbone. libretexts.orgwikipedia.org For instance, it can react with phenols to form phenyl esters, a reaction that proceeds more readily with acyl chlorides than with the corresponding carboxylic acids. libretexts.org This reactivity is crucial for creating libraries of cinnamic acid analogs for biological screening and other applications.

This compound is a key intermediate in the synthesis of chalcones, which are precursors to flavonoids, a large class of naturally occurring polyphenolic compounds. mdpi.com Chalcones, chemically described as 1,3-diaryl-2-propen-1-ones, can be synthesized through various methods, including the Friedel-Crafts acylation of an aromatic compound with a cinnamoyl chloride derivative. researchgate.netekb.egresearchgate.net In this approach, this compound can acylate an aromatic ring, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst to yield a chalcone (B49325) bearing a 4-chlorophenyl group.

These resulting chalcones are pivotal starting materials for flavonoid synthesis. nih.gov A common method is the Algar-Flynn-Oyamada (AFO) reaction, where a chalcone undergoes oxidative cyclization with hydrogen peroxide in an alkaline medium to form a flavonol, a subclass of flavonoids. mdpi.com The use of this compound allows for the introduction of a chlorine atom onto the B-ring of the resulting flavonoid. The presence of this halogen can significantly influence the biological properties of the final molecule. nih.gov

Table 1: Synthetic pathway from this compound to Flavonoids

| Step | Reaction Type | Reactant | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | This compound + Aromatic Compound (e.g., Phenol derivative) | Substituted Chalcone |

The phenylpropanoid pathway is a major route in plant secondary metabolism, giving rise to lignins, flavonoids, coumarins, and stilbenes. wikipedia.orgnih.govtaylorandfrancis.com The biosynthesis begins with the deamination of phenylalanine to cinnamic acid. nih.govresearchgate.net this compound, as a substituted cinnamic acid derivative, serves as a synthetic platform to access a wide range of phenylpropanoid-like structures that may not be readily available from natural sources.

Its reactivity allows for its incorporation into more complex molecular frameworks. The activated double bond and the acyl chloride functionality enable a variety of chemical transformations. For example, the double bond can undergo Michael addition reactions, and the acyl chloride can be converted into esters, amides, or ketones. This versatility facilitates the synthesis of novel compounds with potential applications in medicine and materials science, expanding the chemical diversity beyond naturally occurring phenylpropanoids.

Application in Polymer Chemistry and Advanced Materials Science

The acryloyl group in this compound makes it a suitable monomer for polymerization and a reactive agent for modifying material surfaces. Acryloyl chloride and its derivatives are known to be highly reactive and can polymerize easily, sometimes spontaneously. wikipedia.orgchemicalforums.com This reactivity is harnessed to create specialized polymers and functionalized materials.

This compound can function as a monomer in addition polymerization reactions to produce polyacrylates. The resulting polymer, poly((2E)-3-(4-chlorophenyl)acrylate), would feature a backbone of repeating acrylate (B77674) units, each with a pendant 4-chlorophenyl group. The presence of the bulky and polar chlorophenyl group would be expected to influence the polymer's properties, such as its glass transition temperature, solubility, and thermal stability.

Furthermore, it can be used in copolymerization with other vinyl monomers to tailor the properties of the resulting copolymers for specific applications. The synthesis of polyacrylates can be achieved by reacting a polyol with acrylic acid or its derivatives. google.com While specific studies on the polymerization of this compound are not widely documented, the general principles of acrylate polymerization are applicable. nih.gov The reactive acyl chloride groups on the polymer chain could also serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules.

The high reactivity of the acyl chloride group makes this compound an effective agent for surface modification. It can react with hydroxyl or amine groups present on the surface of various materials, such as silicon, metal oxides, or polymers, to form stable ester or amide linkages. This process, known as grafting, covalently attaches the chlorophenylacryloyl moiety to the surface. nih.gov

This surface functionalization can be used to alter the surface properties of materials, such as their hydrophobicity, chemical resistance, and biocompatibility. The introduction of the 4-chlorophenyl group can impart specific functionalities useful in creating advanced materials for electronics, sensors, or biomedical devices.

Contributions to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a pathway to various heterocyclic systems. Its derivatives, particularly chalcones, are well-established precursors for synthesizing a range of heterocycles. ekb.eg

One prominent example is the synthesis of 1,5-benzothiazepines, a class of seven-membered heterocyclic compounds with diverse pharmacological activities. These are typically synthesized by the condensation reaction of a chalcone with 2-aminothiophenol. nih.govajpamc.comnih.govresearchgate.net By first preparing the corresponding chalcone from this compound, one can access 1,5-benzothiazepines bearing the 4-chlorophenyl substituent.

Additionally, the acryloyl chloride moiety can react with various binucleophiles to construct heterocyclic rings. For example, reaction with reagents like substituted ureas, thioureas, or amidines can lead to the formation of pyrimidine-based structures. mdpi.comresearchgate.netresearchgate.netgrowingscience.com The reaction of this compound with a suitable nitrogen-containing binucleophile could yield pyrazolo[3,4-d]pyrimidine derivatives, which are known for their biological activities, including as kinase inhibitors. nih.gov These synthetic strategies highlight the utility of this compound as a versatile starting material for generating complex, biologically relevant heterocyclic molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| Phenylalanine |

| Tyrosine |

| Chalcone |

| Flavonoid |

| Phenyl benzoate |

| Ethanoyl chloride |

| Benzoyl chloride |

| Sodium phenoxide |

| Flavonol |

| Coumarin |

| Stilbene |

| Lignin |

| Poly((2E)-3-(4-chlorophenyl)acrylate) |

| 1,5-Benzothiazepine |

| 2-Aminothiophenol |

| Pyrimidine |

Incorporation into Total Synthesis Efforts of Natural Products and Bioactive Compounds

While direct incorporation of this compound into the total synthesis of specific natural products is not extensively documented in mainstream literature, its structural motif, the 4-chlorocinnamoyl group, is a key feature in a variety of bioactive compounds. The compound is an ideal starting material for the synthesis of analogues of these molecules, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The high reactivity of the acyl chloride group allows for its efficient coupling with various nucleophiles, such as amines and alcohols, present in complex molecular fragments. This enables the introduction of the 4-chlorocinnamoyl moiety, which is known to be crucial for the biological activity of several compound classes. For instance, many natural and synthetic chalcones and amides containing this substructure exhibit significant antimicrobial, antifungal, and anti-inflammatory properties.

The synthesis of such bioactive compounds often involves the reaction of this compound with an appropriate partner molecule. The resulting derivatives can be further elaborated to achieve the final target structure. This approach provides a convergent and efficient route to complex molecules that might otherwise require lengthy and low-yielding synthetic sequences. The table below highlights representative classes of bioactive compounds whose synthesis could potentially be achieved or facilitated by using this compound as a key reagent.

| Bioactive Compound Class | Core Structure | Potential Synthetic Application of this compound |

| Chalcones | 1,3-Diaryl-2-propen-1-one | As a precursor in Friedel-Crafts acylation or related reactions to form the chalcone backbone. |

| Cinnamamides | N-Substituted-3-phenyl-2-propenamide | Direct amidation with various amines to produce a wide range of bioactive cinnamamides. |

| Cinnamate Esters | O-Substituted-3-phenyl-2-propenoate | Facile esterification with diverse alcohols, including complex chiral molecules, to yield functionalized esters. |

Derivatization for the Generation of Novel Chemical Libraries for Reactivity Screening

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an excellent scaffold for combinatorial chemistry due to its facile reactivity with a wide array of nucleophiles, enabling the rapid synthesis of a large number of distinct molecules.

The acyl chloride is the most reactive functionality and readily undergoes nucleophilic acyl substitution. This allows for the creation of extensive libraries of amides and esters by reacting it with a diverse set of commercially available amines and alcohols. These reactions are typically high-yielding and can be performed under mild conditions, making them amenable to automated parallel synthesis platforms.

The resulting cinnamoyl amides and esters can be further diversified by targeting the alkene functionality. Reactions such as dihydroxylation, epoxidation, or Michael addition can introduce additional complexity and new stereocenters, significantly expanding the chemical space of the library. The chloro-substituent on the phenyl ring also offers a handle for further modification through cross-coupling reactions, although this generally requires harsher conditions.

The straightforward derivatization of this compound allows for the systematic exploration of the chemical space around the 4-chlorocinnamoyl core. The resulting libraries of novel compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Below are examples of derivatization reactions that can be employed to generate a chemical library from this compound:

Reaction Schemes for Library Generation

Amide Synthesis: this compound + R-NH₂ → (2E)-N-R-3-(4-Chlorophenyl)acrylamide + HCl

Ester Synthesis: this compound + R-OH → (2E)-O-R-3-(4-Chlorophenyl)acrylate + HCl

| Derivative Class | General Structure | R-Group Diversity |

| Amides | (2E)-N-R-3-(4-Chlorophenyl)acrylamide | Aliphatic, aromatic, heterocyclic amines; amino acids |

| Esters | (2E)-O-R-3-(4-Chlorophenyl)acrylate | Simple and complex alcohols, phenols, polyols |

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2e 3 4 Chlorophenyl Acryloyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the types and numbers of protons and carbons, but multi-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure of (2E)-3-(4-Chlorophenyl)acryloyl chloride. science.govresearchgate.net

COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a critical cross-peak would be observed between the two vinylic protons (Hα and Hβ), confirming their adjacency. The magnitude of the coupling constant (³J_HαHβ) derived from the ¹H NMR spectrum is crucial for establishing the stereochemistry. A value in the range of 12-18 Hz is characteristic of a trans (E) configuration, while a smaller value would suggest the cis (Z) isomer.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹J_CH). youtube.comlibretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon in both the vinyl group and the 4-chlorophenyl ring.

The vinylic proton Hβ showing a correlation to the carbonyl carbon (C=O) and the ipso-carbon of the aromatic ring.

The vinylic proton Hα showing correlations to the carbonyl carbon and the aromatic carbons.

The aromatic protons showing correlations to the vinylic carbons, thus connecting the phenyl ring to the acryloyl moiety.

These 2D NMR experiments, when used in concert, provide irrefutable evidence for the structure and (E)-stereochemistry of the molecule. science.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. They are reported in ppm. Coupling constants (J) are in Hz.

| Position | Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1 | C=O | - | ~166.5 | Hα, Hβ |

| 2 (α) | CH | ~6.5 (d, J=15.5) | ~125.0 | C=O, Cβ, C-ipso |

| 3 (β) | CH | ~7.7 (d, J=15.5) | ~148.0 | C=O, Cα, C-ipso, C-ortho |

| 1' (ipso) | C | - | ~132.0 | Hβ, H-ortho |

| 2', 6' (ortho) | CH | ~7.5 (d, J=8.5) | ~130.0 | C-ipso, C-meta, Cβ |

| 3', 5' (meta) | CH | ~7.4 (d, J=8.5) | ~129.5 | C-ortho, C-para |

| 4' (para) | C-Cl | - | ~138.0 | H-meta |

This compound possesses conformational flexibility due to potential rotation around single bonds, primarily the C(aryl)-C(vinyl) and C(vinyl)-C(carbonyl) bonds. Dynamic NMR (DNMR) is a powerful technique used to study the energetics of these rotational processes. semanticscholar.org

The rotation around the C(vinyl)-C(carbonyl) bond can lead to the existence of s-trans and s-cis conformers. At ambient temperatures, the rapid interconversion between these conformers typically results in a time-averaged spectrum. However, by lowering the temperature, it may be possible to slow this rotation to the point where distinct signals for each conformer can be observed in the NMR spectrum.

A DNMR study would involve:

Acquiring a series of NMR spectra over a wide temperature range.

Observing the broadening of specific signals as the temperature is lowered, followed by their decoalescence into separate peaks for each conformer at the slow-exchange limit.

Determining the coalescence temperature (T_c) and the rate of exchange (k) at this temperature.

Using the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

While no specific DNMR studies for this compound were found in the searched literature, research on analogous systems like other cinnamoyl derivatives and biphenyls demonstrates the utility of this method for quantifying rotational energy barriers. semanticscholar.orgbiomedres.us

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

IR and Raman spectra provide a molecular fingerprint, with specific absorption or scattering bands corresponding to the vibrational modes of different bonds. For this compound, the key characteristic vibrations are highly predictable. uantwerpen.be

Acyl Chloride Carbonyl (C=O): This group gives rise to a very strong and sharp absorption band in the IR spectrum, typically at a high wavenumber (1770-1800 cm⁻¹) due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.

Alkene (C=C): The stretching vibration of the carbon-carbon double bond appears around 1620-1640 cm⁻¹.

Trans C-H bend: A highly diagnostic, strong, and sharp out-of-plane bending vibration for the trans vinylic hydrogens occurs around 960-980 cm⁻¹. Its presence is strong evidence for the (E)-stereochemistry.

Aromatic Ring: Phenyl ring C=C stretching vibrations are observed near 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region.

C-Cl Bonds: The aryl C-Cl stretch is expected in the 1085-1095 cm⁻¹ range.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data for analogous structures. uantwerpen.be

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C=O (Acyl Chloride) | Stretching | 1770 - 1800 | Strong, Sharp | Medium |

| C=C (Alkene) | Stretching | 1620 - 1640 | Medium | Strong |

| C=C (Aromatic) | Stretching | ~1600, 1490 | Medium-Strong | Medium-Strong |

| =C-H (trans-alkene) | Out-of-plane bend | 960 - 980 | Strong, Sharp | Weak |

| C-H (Aromatic) | Out-of-plane bend | 800 - 850 | Strong | Weak |

| C-Cl (Aryl) | Stretching | 1085 - 1095 | Strong | Medium |

The synthesis of reactive intermediates like acryloyl chlorides can benefit significantly from continuous flow chemistry, which offers enhanced safety and control. nih.govresearchgate.net In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of these reactions. cam.ac.uk

When synthesizing this compound from its parent carboxylic acid using a chlorinating agent like thionyl chloride in a flow reactor, an in-line IR probe (e.g., FlowIR) can track the reaction's progress. cam.ac.uk The key spectral changes to monitor would be:

The disappearance of the broad O-H stretching band of the carboxylic acid starting material (typically ~2500-3300 cm⁻¹).

The concurrent appearance and increase in intensity of the sharp C=O stretching band of the this compound product at its characteristic high frequency (~1775 cm⁻¹).

This real-time data allows for precise control and optimization of reaction parameters such as temperature, residence time, and stoichiometry to maximize conversion and product purity. cam.ac.uksemanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₉H₆Cl₂O), high-resolution mass spectrometry (HRMS) is used to accurately measure the mass of the molecular ion. researchgate.netlibretexts.org The experimentally determined mass should match the calculated monoisotopic mass (199.979570 Da) within a few parts per million (ppm). chemspider.com A key feature in the low-resolution spectrum is the isotopic pattern of the molecular ion (M⁺˙). The presence of two chlorine atoms results in a characteristic cluster of peaks:

M⁺˙: Relative abundance of 100% (containing two ³⁵Cl atoms).

[M+2]⁺˙: Relative abundance of ~65% (containing one ³⁵Cl and one ³⁷Cl).

[M+4]⁺˙: Relative abundance of ~10% (containing two ³⁷Cl atoms).

This distinctive 100:65:10 ratio is a clear indicator of a dichlorinated compound.

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner, providing valuable structural information. libretexts.org The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for this compound

| m/z (mass/charge) | Ion Formula | Fragment Identity | Plausible Origin |

| 200 (cluster) | [C₉H₆Cl₂O]⁺˙ | Molecular Ion (M⁺˙) | Ionization of parent molecule |

| 165 (cluster) | [C₉H₆ClO]⁺ | Acylium ion | Loss of •Cl from M⁺˙ |

| 137 (cluster) | [C₈H₆Cl]⁺ | 4-chlorostyryl cation | Loss of CO from [M-Cl]⁺ |

| 111 (cluster) | [C₆H₄Cl]⁺ | 4-chlorophenyl cation | Cleavage of the vinyl-aryl bond |

| 102 | [C₈H₆]⁺ | Phenylacetylene cation | Loss of •Cl from [C₈H₆Cl]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its exact mass with high precision. This technique distinguishes the compound from others with the same nominal mass. The monoisotopic mass of this compound, calculated from the most abundant isotopes of its constituent atoms, is a critical parameter for its confirmation. chemspider.com

The elemental composition of C9H6Cl2O results in a calculated monoisotopic mass that can be experimentally verified using HRMS, often with a mass accuracy in the low parts-per-million (ppm) range. This level of precision is fundamental in synthetic chemistry and metabolomics to confirm the identity of a target compound.

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H6Cl2O |

| Average Mass (Da) | 201.046 |

| Monoisotopic Mass (Da) | 199.979570 chemspider.com |

This interactive table provides key mass spectrometric details for the title compound.

Tandem Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is pivotal for confirming the connectivity of atoms within this compound and its derivatives. The fragmentation patterns are often predictable and characteristic of specific structural motifs.

While specific MS/MS data for this compound is not extensively published, the fragmentation behavior of related cinnamic acid derivatives can provide valuable mechanistic insights. nih.gov For instance, in Collision-Induced Dissociation (CID), the parent molecule is energized, leading to the cleavage of its weakest bonds. For this compound, initial fragmentation would likely involve the loss of the chlorine radical from the acryloyl chloride group or the loss of carbon monoxide.

Analysis of related compounds shows that fragmentation of the cinnamic acid core often yields characteristic ions. nih.gov The study of these fragmentation pathways is crucial for distinguishing between isomers and understanding reaction mechanisms. Advanced MS techniques, such as pseudo-MS³, can further enhance the structural elucidation power by providing more detailed fragmentation information, which is particularly useful for complex derivatives. researchgate.netnih.gov

Table 2: Predicted Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 199.98 | [M-Cl]+ | 34.97 |

| 199.98 | [M-CO]+ | 27.99 |

This interactive table outlines the expected fragmentation patterns based on the structure of the compound.

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

For example, the crystal structure of 4-Chlorocinnamamide, a direct derivative, reveals key structural features of the (E)-3-(4-chlorophenyl)prop-2-enamide framework. nih.gov Similarly, the structures of ester derivatives like Methyl 4-chlorocinnamate provide insight into the planarity of the cinnamoyl system and the orientation of the 4-chlorophenyl group. uq.edu.aucinnamates.com In one study, a novel copper complex containing a ligand derived from a 4-chlorophenyl methanimine (B1209239) was characterized by X-ray analysis, revealing a square planar geometry around the copper center. mdpi.com Another investigation detailed the crystal structure of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile, showcasing the intricate packing and intermolecular interactions. researchgate.net

Table 3: Crystallographic Data for Representative Derivatives

| Derivative Name | CCDC Number | Molecular Formula | Crystal System | Space Group | Ref. |

|---|---|---|---|---|---|

| 4-Chlorocinnamamide | 148912 | C9H8ClNO | - | - | nih.gov |

| Methyl 4-methoxycinnamate | 182020 | C11H12O3 | - | - | nih.gov |

*L = (E)-(4-chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine This interactive table presents crystallographic information for key derivatives.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, which is a unique property of enantiomers. While this compound itself is achiral, its derivatives can be synthesized in chiral forms, for example, by esterification with a chiral alcohol.

The study of chiral cinnamic acid derivatives using CD spectroscopy has been reported. For instance, composite films of a chiral cinnamic acid derivative, Cholest-3-yl (E)-3-(4-carbamoylphenyl)acrylate, exhibited strong CD signals, confirming the transfer of chirality to the composite material. mdpi.com Such studies are crucial for determining the enantiomeric purity and assigning the absolute configuration of new chiral derivatives. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores in the molecule, providing invaluable stereochemical information. mdpi.comrsc.org

Computational and Theoretical Investigations of 2e 3 4 Chlorophenyl Acryloyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and charge distribution. tau.ac.il

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.czirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.czresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. irjweb.comnih.gov For chalcone-related structures, which share the cinnamoyl core with (2E)-3-(4-Chlorophenyl)acryloyl chloride, the HOMO-LUMO energy gap is a subject of significant interest as it suggests the potential for intramolecular charge transfer, influencing the molecule's electronic and optical properties. irjweb.commaterialsciencejournal.org

These calculations also yield other important electronic descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further quantify the reactivity of the molecule. irjweb.comuantwerpen.be The distribution of electron density, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. materialsciencejournal.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Chalcone-type Structure

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -8.2 uantwerpen.be |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -6.1 uantwerpen.be |

Note: The values are representative for similar molecular structures and can vary based on the specific compound and the computational method and basis set used.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reaction mechanisms. researchgate.netrsc.org By calculating the potential energy surface of a reaction, DFT allows researchers to identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy barrier, which governs the reaction rate.

For this compound, DFT studies can elucidate several key processes:

Synthesis: The formation of the acryloyl chloride itself from (2E)-3-(4-Chlorophenyl)acrylic acid can be modeled to understand the mechanism of acyl chlorination.

Reactivity: Reactions where this compound acts as a reactant, such as in Friedel-Crafts acylations or the synthesis of chalcones and other derivatives, can be thoroughly investigated. mdpi.com DFT calculations can predict the most favorable reaction pathway, explaining observed regioselectivity and stereoselectivity. rsc.orgnih.gov

These studies involve locating the geometry of the transition state structure and calculating its energy. This theoretical evidence helps rationalize experimental observations and can provide mechanistic insights that are difficult or impossible to obtain through experiments alone. nih.gov For example, in cycloaddition reactions, DFT can determine whether the mechanism is concerted or stepwise and which stereoisomer is favored. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., solvent molecules). rsc.org

MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system of atoms. nih.gov For novel molecules like this compound, these parameters can be developed and validated using quantum mechanical data. researchgate.net Once a force field is established, MD simulations can be run to model the molecule's behavior.

Key insights from MD simulations include:

Conformational Analysis: The acryloyl chloride moiety has several rotatable bonds. MD simulations can explore the potential energy landscape associated with these rotations, identifying the most stable conformers and the energy barriers between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how molecules of this compound interact with each other and with solvent molecules. researchgate.net This is crucial for understanding solubility, crystal packing, and other macroscopic properties.

Structural Dynamics: MD simulations can reveal the flexibility of different parts of the molecule and the timescale of various motions, such as bond vibrations and dihedral angle rotations. rsc.org

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Synthetic Outcomes

Cheminformatics applies computational methods to manage and analyze chemical data. A key application in this field is the development of Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models. ekb.eg A QSRR model is a mathematical equation that correlates a molecule's reactivity with its structural or physicochemical properties, known as molecular descriptors. chemrxiv.org

For this compound and its derivatives, a QSRR study would involve:

Dataset Creation: Compiling a set of similar acyl chlorides with known experimental reactivity data (e.g., reaction rates or yields for a specific reaction).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These can range from simple properties like molecular weight to complex quantum-chemically derived values.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), a model is built that links the descriptors to the observed reactivity. ekb.egnih.gov

Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, it can be used to predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors. chemrxiv.orgnih.gov

This approach can significantly accelerate the design of new synthetic routes by allowing chemists to computationally screen potential reactants and predict reaction outcomes before committing to laboratory work. chemrxiv.org